molecular formula C11H7BrO2S B6383240 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde CAS No. 1261900-36-0

4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B6383240
CAS No.: 1261900-36-0
M. Wt: 283.14 g/mol
InChI Key: ZAEINIAUGJLKDS-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromine atom and a hydroxyl group on the phenyl ring, as well as an aldehyde group on the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Properties

IUPAC Name

4-(3-bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2S/c12-9-1-7(2-10(14)4-9)8-3-11(5-13)15-6-8/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEINIAUGJLKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686386
Record name 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-36-0
Record name 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 5-hydroxyphenylthiophene-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of side reactions and improving overall productivity .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups on the phenyl ring contribute to its reactivity and binding affinity with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s electronic properties also enable it to participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

  • 4-(3-Bromo-5-methoxyphenyl)thiophene-2-carbaldehyde
  • 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carboxylic acid
  • 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-methanol

Comparison: 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of both bromine and hydroxyl groups on the phenyl ring, which enhances its reactivity and versatility in chemical reactions. Compared to its analogs, this compound exhibits distinct electronic properties and binding affinities, making it valuable for specific applications in material science and medicinal chemistry .

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